molecular formula C10H11N3O2 B1432621 methyl 5-amino-1-methyl-1H-indazole-3-carboxylate CAS No. 1566649-43-1

methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Cat. No. B1432621
M. Wt: 205.21 g/mol
InChI Key: IMAHFQIGWZJOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a compound that has been used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease . It is also used in the preparation of Dihydroisoindole-1H-pyrazolo [3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases .


Molecular Structure Analysis

The molecular structure of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is represented by the InChI code 1S/C10H11N3O2/c1-13-8-4-3-6 (11)5-7 (8)9 (12-13)10 (14)15-2/h3-5H,11H2,1-2H3 . The molecular weight of the compound is 205.22 .


Physical And Chemical Properties Analysis

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a light yellow solid . It has a molecular weight of 205.22 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Studies

Acetylation and Structural Analysis : Dzygiel et al. (2004) conducted comprehensive studies on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, revealing intricate details about its reaction pathways and the formation of its acetylated derivatives. Their research, utilizing a range of analytical techniques including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy, provided deep insights into the compound's chemical behavior and its susceptibility to acetylation. The regioselectivity of the acetylation process and the formation of specific acetylated products were highlighted, offering valuable information for further chemical synthesis and structural analysis of this compound and its derivatives (Dzygiel et al., 2004).

Molecular Structure Analysis : Wawrzycka-Gorczyca et al. (2003) provided an in-depth analysis of the molecular structures of various derivatives of 5-amino-1H-[1,2,4]triazole-3-carboxylic acid. Their study delved into the sensitivity of the N2–N1–C5 fragment to substitution and how molecular conformations are influenced by intra- and intermolecular interactions. The comprehensive structural and conformational characteristics presented in this research contribute significantly to the understanding of this compound's chemical properties and potential applications in various scientific domains (Wawrzycka-Gorczyca et al., 2003).

Chemical Synthesis and Characterization

Synthesis of Novel Derivatives : Reddy et al. (2013) explored the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid. This study not only achieved the synthesis of these derivatives but also characterized their structures through various analytical techniques like IR, 1H-NMR, and HRMS, thus adding valuable compounds to the chemical repertoire for further scientific exploration (Reddy et al., 2013).

New Synthesis Approaches : Clarke et al. (1998) presented innovative synthesis approaches for isothiazoles from primary enamines, demonstrating the chemical versatility and potential for creating a variety of derivatives from methyl 3-aminocrotonate. This study expanded the possibilities for the synthesis of complex molecular structures, paving the way for new applications in scientific research (Clarke et al., 1998).

Applications in Peptidomimetics and Pharmacological Studies

Triazole-Based Scaffolds : Ferrini et al. (2015) investigated the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of peptidomimetics and biologically active compounds. Their research, overcoming the limitations posed by the Dimroth rearrangement, utilized a ruthenium-catalyzed cycloaddition protocol to synthesize protected versions of this triazole amino acid. The compounds synthesized in this study have potential applications in medicinal chemistry, especially as HSP90 inhibitors (Ferrini et al., 2015).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P312, P330 .

properties

IUPAC Name

methyl 5-amino-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAHFQIGWZJOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 6
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.